molecular formula C15H13N3O5 B4074019 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea

Cat. No.: B4074019
M. Wt: 315.28 g/mol
InChI Key: RMJYMBIJKXIKBI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea is an organic compound that features a benzodioxole ring and a nitrophenyl group connected through a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylurea: Lacks the nitro group, which may result in different biological activities.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-aminophenyl)urea: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea is unique due to the presence of both the benzodioxole and nitrophenyl groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c19-15(17-11-2-4-12(5-3-11)18(20)21)16-8-10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJYMBIJKXIKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319905
Record name 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380320-41-2
Record name 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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